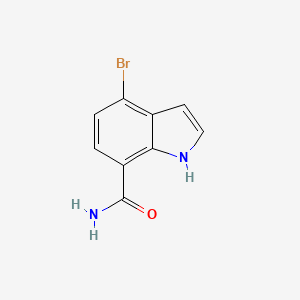

4-Bromo-1H-indole-7-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-2-1-6(9(11)13)8-5(7)3-4-12-8/h1-4,12H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGYDNIXPOHONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677821 | |

| Record name | 4-Bromo-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211596-82-5 | |

| Record name | 4-Bromo-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1H-indole-7-carboxamide: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-indole-7-carboxamide is a halogenated indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products, making its derivatives, such as this compound, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and prospective biological applications of this compound, with a focus on its relevance to researchers and scientists in the field of drug development.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, based on information from chemical suppliers and data from structurally similar compounds, the following properties can be summarized.

| Property | Value | Source/Analogue |

| Molecular Formula | C₉H₇BrN₂O | Chemical Suppliers |

| Molecular Weight | 239.07 g/mol | Chemical Suppliers |

| CAS Number | 1211596-82-5 | Chemical Suppliers |

| Appearance | Likely a solid at room temperature | General property of similar small organic molecules |

| Melting Point | Not reported | Data for 4-bromoindole: 17 °C.[1] Data for 4-bromo-7-methylindole-2-carboxylic acid: 196-198 °C. |

| Boiling Point | Not reported | Data for 4-bromoindole: 283-285 °C.[2] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General property of indole derivatives. |

Spectral Data:

-

¹H NMR: Specific spectral data is not available. Predicted chemical shifts would show signals corresponding to the aromatic protons on the indole ring and the amide protons.

-

¹³C NMR: Specific spectral data is not available. Predicted chemical shifts would include signals for the eight carbons of the bromoindole core and the carbonyl carbon of the carboxamide group.

-

Infrared (IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching of the indole and amide groups (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Br stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Experimental Protocols

A plausible and common method for the synthesis of this compound is the amidation of its corresponding carboxylic acid precursor, 4-Bromo-1H-indole-7-carboxylic acid.

Experimental Workflow: Amidation of 4-Bromo-1H-indole-7-carboxylic acid

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

-

4-Bromo-1H-indole-7-carboxylic acid

-

Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Ammonium chloride (NH₄Cl)

-

Triethylamine (TEA) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Activation of the Carboxylic Acid:

-

To a solution of 4-Bromo-1H-indole-7-carboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

-

Amidation:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, prepare a solution of ammonium chloride (2 equivalents) and triethylamine (3 equivalents) in DCM.

-

Add the acid chloride solution dropwise to the ammonium chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system to afford pure this compound.

-

Biological Significance and Potential Applications

While no specific biological activities have been reported for this compound, the indole carboxamide scaffold is a well-established pharmacophore found in numerous compounds with significant therapeutic potential. Research on related molecules suggests that this compound could be a valuable lead compound for the development of inhibitors targeting key signaling pathways involved in cancer and inflammation.

Potential as a PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3] Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] Several potent PARP inhibitors feature a carboxamide group attached to an aromatic ring system, which forms key hydrogen bonding interactions with the enzyme's active site.[5][6][7] The structure of this compound, with its accessible carboxamide group on the indole core, makes it a candidate for investigation as a PARP inhibitor.

Caption: Hypothetical inhibition of the PARP-mediated DNA repair pathway.

Potential as an Inhibitor of the Akt/mTOR/NF-κB Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Downstream of this pathway, the transcription factor NF-κB plays a critical role in inflammation and cancer progression.[10] Indole derivatives have been shown to inhibit the Akt/mTOR/NF-κB pathway.[11] The structural features of this compound suggest it could be explored for its potential to modulate this key oncogenic pathway.

Caption: Hypothetical inhibition of the Akt/mTOR/NF-κB signaling pathway.

Potential as a Modulator of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[12][13] Aberrant MAPK signaling is implicated in various diseases, including cancer and inflammatory disorders. Certain indole alkaloids have been identified as modulators of MAPK pathways.[14] Given its indole core, this compound could be a candidate for screening against various components of the MAPK cascades.

Caption: Hypothetical modulation of the MAPK signaling pathway.

Conclusion

This compound is a molecule with a chemical structure that suggests significant potential for applications in drug discovery and development. While specific experimental data for this compound is currently limited, its indole carboxamide core is a key feature in a variety of biologically active molecules. The information provided in this guide on its predicted properties, potential synthetic routes, and plausible biological targets offers a solid foundation for researchers and scientists to initiate further investigation into this promising compound. Future studies to elucidate its precise chemical and physical properties, as well as to screen for its activity against targets such as PARP, and kinases in the Akt/mTOR and MAPK pathways, are warranted and could lead to the development of novel therapeutic agents.

References

- 1. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-1H-indole-7-carboxamide

CAS Number: 1211596-82-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1H-indole-7-carboxamide, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document consolidates available chemical data, plausible synthetic methodologies, and the inferred biological rationale for its potential therapeutic applications.

Chemical and Physical Properties

This compound is a substituted indole derivative. While extensive experimental data on its physical properties are not widely published, the following information has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O | ChemScene, Sigma-Aldrich[1][2] |

| Molecular Weight | 239.07 g/mol | ChemScene, Sigma-Aldrich[1][2] |

| Appearance | White to off-white solid | ChemScene[1] |

| Purity | ≥98.78% (by HPLC) | ChemScene[1] |

| Storage Temperature | 2-8°C | ChemicalBook, ChemScene[1][3] |

| CAS Number | 1211596-82-5 | ChemScene, Sigma-Aldrich[1][2] |

Synthesis and Experimental Protocols

Hypothetical Synthesis via a Multi-step Pathway:

This proposed synthesis starts from a commercially available substituted aniline and proceeds through several steps to yield the final product.

Experimental Workflow for Hypothetical Synthesis

Caption: Hypothetical multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Bromo-1H-indole-7-carboxylic acid

A plausible precursor to the target compound is 4-Bromo-1H-indole-7-carboxylic acid (CAS 1211594-25-0).[5] This intermediate could be synthesized via various indole synthetic methods.

Step 2: Amide Formation

-

To a solution of 4-Bromo-1H-indole-7-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activating agent such as Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a source of ammonia, such as ammonium chloride (2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).

-

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Alternative Synthetic Approach: Larock Indole Synthesis

The Larock indole synthesis offers a convergent and versatile method for preparing substituted indoles.[1] This approach would involve the palladium-catalyzed reaction of 3-amino-2-iodobenzamide with a suitable alkyne. The choice of alkyne would determine the substituents at the 2- and 3-positions of the indole ring. For the synthesis of this compound, a modified starting material or a subsequent functionalization step would be necessary.

Biological Activity and Mechanism of Action

While there is no direct, published biological data for this compound, strong evidence from patent literature suggests that indole carboxamide derivatives are potent inhibitors of Bruton's tyrosine kinase (Btk) .[4]

Bruton's Tyrosine Kinase (Btk) Inhibition:

Btk is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. This pathway is essential for B-cell development, differentiation, and activation. Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[4]

Inhibitors of Btk can block the downstream signaling cascade, leading to decreased B-cell proliferation and survival. This makes Btk an attractive therapeutic target for the treatment of:

-

Proliferative diseases: such as B-cell lymphomas and leukemias.[4]

-

Autoimmune and inflammatory diseases: where B-cells play a pathogenic role.[4]

The indole carboxamide scaffold is a key pharmacophore in several known Btk inhibitors. The carboxamide group often forms critical hydrogen bonding interactions with the hinge region of the kinase domain.

Signaling Pathway:

The following diagram illustrates the B-cell receptor signaling pathway and the role of Btk.

B-cell Receptor Signaling Pathway and Btk Inhibition

Caption: The B-cell receptor signaling cascade and the putative inhibitory action of this compound on Btk.

Conclusion

This compound is a valuable chemical entity with strong potential as a Bruton's tyrosine kinase inhibitor. While specific biological data for this compound is not yet in the public domain, the information available for structurally related indole carboxamides provides a solid foundation for its further investigation in drug discovery programs targeting cancers and autoimmune diseases. The synthetic routes outlined in this guide offer plausible methods for its preparation, enabling further research into its chemical and biological properties. As with any investigational compound, all handling and experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.

References

- 1. 4-Bromo-1H-indole-7-carboxylic acid 97% | CAS: 1211594-25-0 | AChemBlock [achemblock.com]

- 2. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 4-bromo-1H-indole-7-carboxylate | C10H8BrNO2 | CID 58315919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 4-Bromo-1H-indole-7-carboxamide

This technical guide provides a comprehensive overview of the synthetic routes for 4-Bromo-1H-indole-7-carboxamide, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic pathway, experimental protocols, and relevant chemical data, tailored for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathway Overview

The most direct and common laboratory-scale synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, 4-Bromo-1H-indole-7-carboxylic acid. This precursor is commercially available from various chemical suppliers, making it a convenient starting point. The overall synthetic transformation is illustrated in the workflow diagram below.

Caption: Synthetic workflow for this compound.

The key step in this synthesis is the formation of the amide bond. This is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound from 4-Bromo-1H-indole-7-carboxylic acid. The protocol is based on standard amide coupling reactions commonly employed in organic synthesis.[1][2]

Materials and Reagents

| Reagent | CAS Number | Supplier |

| 4-Bromo-1H-indole-7-carboxylic acid | 1211594-25-0 | AChemBlock |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 148893-10-1 | Sigma-Aldrich |

| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | Sigma-Aldrich |

| Ammonium Chloride (NH₄Cl) | 12125-02-9 | Fisher Scientific |

| DMF (N,N-Dimethylformamide), anhydrous | 68-12-2 | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - |

| Brine | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich |

Synthesis Procedure

-

Reaction Setup: To a solution of 4-Bromo-1H-indole-7-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) and ammonium chloride (1.5 eq.).

-

Coupling Agent Addition: Add HATU (1.2 eq.) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Data Presentation

While specific yield and analytical data for the direct synthesis of this compound are not extensively reported in the literature, the following table presents representative data for analogous indole-2-carboxamide syntheses, which are expected to be comparable.[3][4][5]

| Starting Material | Amine | Coupling Reagent | Solvent | Yield (%) | Reference |

| 1H-Indole-2-carboxylic acid | Benzylamine | EDC/HOBt | ACN | 90 | [4] |

| 5-Chloroindole-2-carboxylic acid | Substituted Phenethylamine | BOP | DCM | 75-94 | [5] |

| Indole-2-carboxylic acids | Rimantadine hydrochloride | EDC/HOBt | - | >31 | [3] |

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound.

Conclusion

The synthesis of this compound is readily achievable through a straightforward amidation of the commercially available 4-Bromo-1H-indole-7-carboxylic acid. Standard amide coupling protocols, such as those utilizing HATU or EDC/HOBt, are effective for this transformation. This guide provides a solid foundation for researchers to produce this valuable compound for further applications in drug discovery and development.

References

- 1. Amide Synthesis [fishersci.dk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 4-Bromo-1H-indole-7-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 4-Bromo-1H-indole-7-carboxamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific compound, this guide presents predicted values based on the analysis of structurally similar indole derivatives. It also includes comprehensive, generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.5 - 12.0 | br s | - | N-H (indole) |

| ~8.0 - 8.5 | br s | - | -CONH₂ |

| ~7.8 - 8.0 | d | ~8.0 | H-5 |

| ~7.5 - 7.7 | t | ~7.5 | H-6 |

| ~7.3 - 7.5 | d | ~7.0 | H-2 |

| ~6.6 - 6.8 | d | ~7.0 | H-3 |

| ~7.0 - 7.5 | br s | - | -CONH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (amide) |

| ~138 | C-7a |

| ~130 | C-3a |

| ~128 | C-5 |

| ~125 | C-2 |

| ~122 | C-6 |

| ~115 | C-4 |

| ~110 | C-7 |

| ~105 | C-3 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretch (indole and amide) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~1660 | Strong | C=O stretch (amide I) |

| ~1600 | Medium | N-H bend (amide II) |

| ~1580, 1450 | Medium to Strong | C=C stretch (aromatic) |

| ~750 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 239/241 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 222/224 | [M-NH₃]⁺ |

| 195/197 | [M-CONH₂]⁺ |

| 116 | [M-Br-CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition: A standard single-pulse experiment is typically used.

-

Pulse Program: zg30

-

Spectral Width (SW): ~16 ppm (centered around 6 ppm)

-

Acquisition Time (AQ): 2-4 seconds

-

Relaxation Delay (D1): 1-5 seconds

-

Number of Scans (NS): 8-16

-

Receiver Gain (RG): Adjust to avoid signal clipping.

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is standard.

-

Pulse Program: zgpg30 (with proton decoupling)

-

Spectral Width (SW): ~240 ppm (centered around 120 ppm)

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift using the residual solvent peak.

-

For ¹H NMR, integrate the signals to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.

-

Place a drop of the resulting solution onto a salt plate (e.g., KBr, NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

-

Typical scan range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

-

Dissolve approximately 1 mg of the solid sample in 1 mL of a suitable volatile organic solvent (e.g., methanol, acetonitrile).

-

Further dilute this stock solution to a final concentration of about 1-10 µg/mL with the same solvent.[2]

-

Filter the final solution if any solid particles are present to prevent clogging of the instrument.[2]

Data Acquisition (ESI-MS):

-

The prepared sample solution is introduced into the mass spectrometer.

-

The sample is ionized, typically forming a protonated molecule [M+H]⁺ or a molecular ion [M]⁺.

-

The ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

A detector records the abundance of each ion at a specific m/z value.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectral characterization of a novel organic compound.

Caption: A flowchart illustrating the typical process from compound synthesis to structural confirmation using various spectroscopic techniques.

References

A Technical Guide to the Solubility of 4-Bromo-1H-indole-7-carboxamide for Researchers and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Bromo-1H-indole-7-carboxamide, a compound of interest within the broader class of indole derivatives, which are actively being investigated for their therapeutic potential, particularly in oncology. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for researchers to determine its solubility in various organic solvents. It outlines detailed experimental protocols for both kinetic and thermodynamic solubility assays, crucial for early-stage drug discovery and formulation development. Furthermore, this guide discusses the potential biological context of indole derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer progression. Visual diagrams are provided to illustrate a general workflow for solubility determination and the aforementioned signaling pathway, offering a practical resource for scientists in the field.

Introduction

This compound belongs to the indole class of heterocyclic compounds, which are prevalent in many biologically active molecules and natural products. The solubility of a compound is a critical physicochemical property that significantly influences its biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME). Poor solubility is a major challenge in drug development, often leading to low bioavailability and therapeutic efficacy. Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvents are paramount during the pre-formulation and lead optimization stages of drug discovery.

This guide provides detailed methodologies for determining the solubility of this compound in common organic solvents used in laboratory settings, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, methanol, and acetonitrile. While specific quantitative data for this compound is not currently available in the public domain, the protocols outlined herein will enable researchers to generate reliable and reproducible solubility data.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible literature or databases. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Observations |

| DMSO | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| DMF | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| Ethanol | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| Methanol | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| Acetonitrile | 25 | Thermodynamic | Data to be determined | Data to be determined | |

| Add other solvents |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through two primary methods: kinetic and thermodynamic solubility assays. Kinetic solubility is often used in high-throughput screening during early drug discovery, while thermodynamic solubility provides a more accurate measure of the equilibrium state and is crucial for later-stage development.

Kinetic Solubility Assay Protocol

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. Precipitation is monitored over a short period.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for analysis)

-

Automated liquid handler (optional, for high-throughput)

-

Plate shaker

-

Plate reader with UV-Vis spectrophotometer or nephelometer

-

Centrifuge with plate rotor

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for a specified period, typically 1 to 2 hours.

-

Precipitation Detection:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

-

UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration is determined from a standard curve.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase. The shake-flask method is the gold standard for determining thermodynamic solubility.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

Quantification:

-

Dilute the filtered solution with a suitable mobile phase.

-

Analyze the diluted sample by HPLC-UV.

-

Determine the concentration of this compound in the filtrate by comparing the peak area to a standard curve prepared with known concentrations of the compound.

-

-

Data Analysis: The calculated concentration from the HPLC analysis represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of a new chemical entity like this compound.

Caption: A logical workflow for determining the kinetic and thermodynamic solubility of a compound.

Potential Signaling Pathway Context: PI3K/Akt/mTOR Inhibition by Indole Derivatives

While the specific biological target of this compound is not yet defined, many indole derivatives are known to inhibit the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is a key regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[1][3] Therefore, this compound could potentially exert its biological effects through the modulation of this pathway.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.

Conclusion

This technical guide provides a foundational framework for researchers and drug development professionals to approach the solubility assessment of this compound. By following the detailed experimental protocols for kinetic and thermodynamic solubility, scientists can generate the critical data needed to advance their research and development efforts. The provided visualizations offer a clear overview of the experimental workflow and a potential biological context for this class of compounds. As research on this compound and related indole derivatives progresses, it is anticipated that specific solubility data and a more defined understanding of its mechanism of action will become available, further aiding in the development of novel therapeutics.

References

- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Potential Biological Activity of 4-Bromo-1H-indole-7-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of the novel small molecule, 4-Bromo-1H-indole-7-carboxamide. Based on a thorough analysis of existing literature and patent filings for structurally related compounds, this document outlines the likely synthesis, predicted biological targets, and detailed experimental protocols for the evaluation of this compound. The primary anticipated activity of this compound is the inhibition of Bruton's tyrosine kinase (Btk), a key mediator in B-cell signaling pathways implicated in various proliferative, autoimmune, and inflammatory diseases. This guide also explores other potential biological activities, including antiproliferative effects through the inhibition of other kinases such as EGFR, and provides detailed methodologies for relevant in vitro assays. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related indole carboxamide compounds.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the indole ring at various positions has led to the discovery of potent inhibitors of a wide range of biological targets. The carboxamide moiety is also a critical functional group in many approved drugs, contributing to target binding through hydrogen bonding and other interactions. The combination of these two pharmacophores in the form of indole carboxamides has yielded a rich area for drug discovery.

This whitepaper focuses on the specific, yet largely uncharacterized compound, this compound. While direct studies on this molecule are not extensively available in peer-reviewed literature, a United States patent application (US20160115126A1) discloses a series of indole carboxamide compounds, including the closely related 4-Bromo-2-methyl-1H-indole-7-carboxamide, as potent inhibitors of Bruton's tyrosine kinase (Btk).[1] Btk is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1]

This guide will therefore explore the potential of this compound as a Btk inhibitor, drawing on the data from the aforementioned patent and the broader scientific literature on related indole carboxamides. Furthermore, we will discuss other potential biological activities and provide detailed, actionable experimental protocols to enable the scientific community to further investigate this promising compound.

Predicted Biological Activity and Mechanism of Action

The primary predicted biological activity of this compound is the inhibition of Bruton's tyrosine kinase (Btk). This prediction is strongly supported by patent literature demonstrating that closely related indole carboxamides are potent Btk inhibitors.[1]

Inhibition of Bruton's Tyrosine Kinase (Btk)

Btk is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, Btk is phosphorylated and, in turn, phosphorylates downstream targets, leading to the activation of transcription factors that control B-cell proliferation, differentiation, and survival. Dysregulation of Btk activity is implicated in the pathophysiology of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.

The proposed mechanism of action for this compound is the competitive inhibition of ATP binding to the kinase domain of Btk, thereby preventing its autophosphorylation and the subsequent phosphorylation of its substrates. The indole scaffold and the carboxamide functionality are likely key for interacting with the hinge region and other residues within the ATP-binding pocket of Btk. The 4-bromo substituent on the indole ring may contribute to the binding affinity and selectivity of the compound.

Potential Antiproliferative Activity

Given that many kinase inhibitors exhibit activity against multiple kinases, it is plausible that this compound may have antiproliferative effects on cancer cell lines through the inhibition of other kinases, such as Epidermal Growth Factor Receptor (EGFR). The indole scaffold is present in many known EGFR inhibitors.

Quantitative Data Summary

While specific quantitative biological data for this compound is not publicly available in peer-reviewed literature, the following table summarizes the reported activity of a closely related analog from patent US20160115126A1. This data provides a strong rationale for the investigation of the target compound as a Btk inhibitor.

| Compound Name | Target | Assay Type | IC50 (nM) | Source |

| 4-Bromo-2-methyl-1H-indole-7-carboxamide | Btk | Biochemical Assay | < 100 | [1] |

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of this compound.

Synthesis Protocol

A plausible synthetic route to this compound can be adapted from standard procedures for the synthesis of indole-7-carboxamides. The general strategy involves the formation of the indole core followed by amidation.

Step 1: Synthesis of 4-Bromo-1H-indole-7-carboxylic acid

This intermediate can be synthesized via various established methods for indole synthesis, such as the Fischer or Bartoli indole synthesis, starting from appropriate precursors like 2-amino-3-bromobenzoic acid.

Step 2: Amidation to form this compound

-

Materials and Reagents:

-

4-Bromo-1H-indole-7-carboxylic acid

-

Ammonium chloride (NH₄Cl)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Procedure:

-

Dissolve 4-Bromo-1H-indole-7-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3 equivalents) to the solution.

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add ammonium chloride (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

In Vitro Btk Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC₅₀ value of this compound against Btk.

References

An In-depth Technical Guide to 4-Bromo-1H-indole-7-carboxamide Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1H-indole-7-carboxamide derivatives and their analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in the field of medicinal chemistry and drug discovery.

Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. The this compound core represents a particularly interesting scaffold for medicinal chemistry exploration. The bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries. The carboxamide group at the 7-position is a key pharmacophoric element, capable of forming crucial hydrogen bond interactions with biological targets.

This guide will delve into the synthetic strategies for accessing this core and its derivatives, summarize the available quantitative biological data, and explore the key signaling pathways in which these compounds have shown promise, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core can be achieved through a multi-step sequence, typically starting from a suitably substituted aniline or indole precursor. A common strategy involves the construction of the indole ring followed by the introduction or modification of the carboxamide functionality.

Synthesis of the Core Scaffold: this compound

A practical approach to the synthesis of this compound involves the amidation of the corresponding carboxylic acid, 4-bromo-1H-indole-7-carboxylic acid, which is commercially available.

Experimental Protocol: Amide Coupling for the Synthesis of this compound

This protocol outlines a general procedure for the amide bond formation using a common coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

-

4-Bromo-1H-indole-7-carboxylic acid

-

Ammonium chloride (NH₄Cl) or an appropriate amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-bromo-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add ammonium chloride (1.5 eq) or the desired amine to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired this compound.

Synthesis of Derivatives

The this compound scaffold can be further diversified at several positions:

-

N1-alkylation/arylation: The indole nitrogen can be functionalized using various alkyl or aryl halides under basic conditions.

-

C4-functionalization: The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

Biological Activity and Therapeutic Potential

Derivatives of the indole-7-carboxamide scaffold have shown significant promise as inhibitors of key enzymes involved in cancer progression, particularly PARP and protein kinases. While specific data for this compound derivatives is limited in publicly available literature, the closely related 7-azaindole-1-carboxamides have been extensively studied as potent PARP-1 inhibitors.

PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1][2][3] Inhibition of PARP-1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.

Several 7-azaindole-1-carboxamide derivatives have demonstrated potent inhibition of PARP-1.[4][5] The carboxamide moiety is crucial for binding to the nicotinamide binding site of the enzyme.

Table 1: PARP-1 Inhibitory Activity of 7-Azaindole-1-carboxamide Analogs [4]

| Compound ID | R Group | PARP-1 IC₅₀ (µM) |

| 77b | H | 0.27 |

| 77l | 4-fluorobenzyl | 0.07 |

Data extracted from a study on 7-azaindole-1-carboxamides as PARP-1 inhibitors.[4]

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Indole-based compounds have been widely explored as kinase inhibitors.[6][7]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Involved in angiogenesis.[8]

-

FGFR (Fibroblast Growth Factor Receptor): Plays a role in cell proliferation and differentiation.[8]

-

PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth and division.[8]

-

CDKs (Cyclin-Dependent Kinases): Regulate the cell cycle.[3]

The development of this compound derivatives as kinase inhibitors would likely involve structure-activity relationship (SAR) studies to optimize their potency and selectivity against specific kinase targets.

Signaling Pathways and Experimental Workflows

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA damage response and how its inhibition can lead to cell death in cancer cells with homologous recombination deficiencies.

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

General Kinase Signaling Pathway

This diagram provides a generalized overview of a receptor tyrosine kinase (RTK) signaling pathway and highlights potential points of inhibition by kinase inhibitors.

Caption: Generalized receptor tyrosine kinase signaling pathway and the site of action for kinase inhibitors.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis of this compound derivatives and their subsequent biological evaluation.

References

- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PARP compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

- 8. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 4-Bromo-1H-indole-7-carboxamide: Synthesis, Potential Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-indole-7-carboxamide is a halogenated indole derivative with significant potential in medicinal chemistry. While direct extensive research on this specific molecule is limited in publicly available literature, its structural motifs are prominently featured in a class of potent kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (Btk). This technical guide provides a detailed overview of its plausible synthesis, predicted biological activities based on structurally related compounds, and relevant experimental protocols to facilitate further investigation. The information is presented to serve as a foundational resource for researchers in drug discovery and development.

Chemical Properties and Synthesis

Based on its structure, this compound is an aromatic heterocyclic compound. The indole core is a privileged scaffold in medicinal chemistry, and the presence of a bromine atom and a carboxamide group at positions 4 and 7, respectively, are expected to influence its physicochemical properties and biological interactions.

Plausible Synthesis Protocol

A direct and efficient synthesis of this compound can be envisioned starting from the commercially available 4-Bromo-1H-indole-7-carboxylic acid. The key transformation is the amidation of the carboxylic acid functional group. Several modern amidation methods can be employed for this purpose. Below is a generalized, yet detailed, experimental protocol based on common amide bond formation techniques.

Reaction: Conversion of a carboxylic acid to a primary amide.

Starting Material: 4-Bromo-1H-indole-7-carboxylic acid Reagents:

-

Ammonia source (e.g., ammonium chloride, aqueous ammonia)

-

Coupling agents (e.g., HATU, HBTU, EDC with HOBt)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Organic base (e.g., DIPEA, triethylamine)

Experimental Procedure (Example using HATU):

-

To a solution of 4-Bromo-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add ammonium chloride (1.5 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Predicted Biological Activity

The indole carboxamide scaffold is a key feature in numerous kinase inhibitors. A significant number of patents and research articles highlight the development of such compounds as inhibitors of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell receptor signaling.

Bruton's Tyrosine Kinase (Btk) Inhibition

Structurally similar molecules, such as certain 2,3-dimethylindole-7-carboxamides, have been reported as potent Btk inhibitors.[1] The core indole structure often serves as a hinge-binding motif within the ATP-binding pocket of the kinase. The carboxamide group can form critical hydrogen bonds, and substitutions on the indole ring, such as the 4-bromo group, can modulate potency, selectivity, and pharmacokinetic properties. Therefore, it is highly probable that this compound will exhibit inhibitory activity against Btk.

Other Potential Activities

Bromoindoles have also been investigated for other biological activities, including anti-inflammatory and antimicrobial effects.[2] The anti-inflammatory properties could be linked to the inhibition of inflammatory signaling pathways, potentially including Btk, which is involved in autoimmune and inflammatory diseases.[3]

Quantitative Data of Structurally Related Btk Inhibitors

While no specific inhibitory concentrations for this compound have been published, the following table summarizes the IC50 values for several indole and related carboxamide-based Btk inhibitors to provide a benchmark for its potential potency.

| Compound Class | Specific Compound Example (if available) | Btk IC50 (nM) | Reference |

| 2,3-Dimethylindole-7-carboxamides | Compound 40 | 12 | [1] |

| Pyridine Carboxamides | Compound 8 | 0.6 | [1] |

| Pyridinone-based | Compound 10 | 7 | [1] |

| 4-Aminoquinoline-3-carboxamides | Compound 25 | 5.3 | [4] |

| Branebrutinib (dimethylindole carboxamide) | BMS-986195 | 0.1 | [3] |

| Spebrutinib (2,4-diaminopyrimidine core) | CC-292/AVL-292 | < 0.5 | [3] |

| Orelabrutinib (pyridinecarboxamide core) | ICP-022 | 1.6 | [3] |

Experimental Protocols

To evaluate the hypothesized Btk inhibitory activity of this compound, a standard in vitro kinase assay can be performed.

In Vitro Btk Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Btk.

Materials:

-

Recombinant human Btk enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (dissolved in DMSO)

-

Staurosporine (positive control)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 384-well plate, add the test compound dilutions, positive control (staurosporine), and a DMSO vehicle control.

-

Add the Btk enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of Btk inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound represents a molecule of significant interest for further investigation in the field of drug discovery. Based on the extensive research into structurally related indole carboxamides, it is a promising candidate for development as a kinase inhibitor, with a high likelihood of activity against Bruton's tyrosine kinase. The provided synthesis and experimental protocols offer a clear path for the synthesis, characterization, and biological evaluation of this compound. Further studies are warranted to elucidate its precise mechanism of action, selectivity profile, and potential therapeutic applications.

References

Commercial Availability and Technical Profile of 4-Bromo-1H-indole-7-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1H-indole-7-carboxamide, a halogenated indole derivative with potential applications in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on related compounds.

Physicochemical Properties

This compound is a substituted indole with a bromine atom at the 4-position and a carboxamide group at the 7-position. These functional groups provide handles for further chemical modifications and influence the molecule's overall properties.

| Property | Value | Source |

| CAS Number | 1211596-82-5 | [1] |

| Molecular Formula | C₉H₇BrN₂O | [1] |

| Molecular Weight | 239.07 g/mol | |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General knowledge |

Commercial Availability

This compound is available from several chemical suppliers, indicating its accessibility for research and development purposes. The precursor, 4-Bromo-1H-indole-7-carboxylic acid, is also commercially available from various vendors.

| Supplier | Product Name | CAS Number |

| Sigma-Aldrich (Merck) | This compound | 1211596-82-5 |

| ChemScene LLC | This compound | 1211596-82-5 |

| AstaTech, Inc. | This compound | 1211596-82-5 |

| eMolecules | This compound | 1211596-82-5 |

| Fisher Scientific | This compound | 1211596-82-5 |

Synthesis and Experimental Protocols

The synthesis of this compound can be readily achieved from its corresponding carboxylic acid precursor, 4-Bromo-1H-indole-7-carboxylic acid, via an amidation reaction. This transformation is a standard procedure in organic chemistry, often employing coupling agents to facilitate the formation of the amide bond.

Proposed Synthetic Pathway

The direct amidation of 4-Bromo-1H-indole-7-carboxylic acid using a suitable ammonia source and peptide coupling agents represents a high-yielding and straightforward approach.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Amidation of 4-Bromo-1H-indole-7-carboxylic acid

This protocol is a general procedure based on standard amidation conditions and should be optimized for specific laboratory settings.

Materials:

-

4-Bromo-1H-indole-7-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH₄Cl)

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-Bromo-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of water and add triethylamine (2.0 eq).

-

Add the ammonium chloride/triethylamine solution to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Expected Analytical Data:

Upon successful synthesis, the structure and purity of this compound should be confirmed by standard analytical techniques. While specific data is not publicly available, representative spectra of related bromo-indole compounds can be found in various databases.[2][3] Commercial suppliers of the precursor, 4-Bromo-1H-indole-7-carboxylic acid, often provide access to NMR and HPLC data which can serve as a reference for the starting material.[4][5]

-

¹H NMR: Characteristic signals for the indole protons and the amide protons are expected.

-

¹³C NMR: Resonances corresponding to the carbon atoms of the indole core and the carboxamide group should be observed.

-

HPLC: A single major peak should indicate the purity of the compound.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be present.

Potential Biological Significance and Signaling Pathways

While no specific biological activities for this compound have been reported in the scientific literature, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[6][7] The introduction of a bromine atom and a carboxamide group can significantly modulate the pharmacological profile.

Potential Therapeutic Areas:

-

Oncology: Indole derivatives have been extensively investigated as anticancer agents, targeting various signaling pathways.[8] Some bromo-indole derivatives have shown inhibitory activity against protein kinases such as pp60(c-Src).[9] Indole-2-one derivatives have been identified as potent inhibitors of Bromodomain protein 4 (BRD4), a key regulator of oncogene expression.[10] Furthermore, primaquine-indole carboxamide conjugates have demonstrated cancer-cell-selective antiproliferative activity through the generation of reactive oxygen species (ROS).[11][12]

-

Infectious Diseases: The indole nucleus is a core component of various antibacterial and antiviral agents.[7] Indole-2-carboxamides, in particular, have been explored for their potential as antitubercular agents.[13]

-

Neurological Disorders: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological conditions.[6]

-

Inflammation: Indole derivatives have also been investigated for their anti-inflammatory properties.[14]

Potential Signaling Pathway Interactions:

Based on the activities of related compounds, this compound could potentially interact with several key signaling pathways implicated in disease.

Caption: Potential signaling pathways modulated by this compound.

Further investigation through biological screening is necessary to elucidate the specific targets and mechanisms of action of this compound. Its commercial availability and straightforward synthesis make it an attractive candidate for inclusion in drug discovery screening libraries.

References

- 1. This compound | 1211596-82-5 [sigmaaldrich.com]

- 2. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4'-Bromoacetanilide(103-88-8) 1H NMR spectrum [chemicalbook.com]

- 4. 1211594-25-0|4-Bromo-1H-indole-7-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-1H-indole-7-carboxylic acid 97% | CAS: 1211594-25-0 | AChemBlock [achemblock.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 9. Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]

An In-depth Technical Guide on the Safety and Handling of 4-Bromo-1H-indole-7-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and preliminary synthetic and biological considerations for 4-Bromo-1H-indole-7-carboxamide. Due to the limited availability of data for this specific compound, information has been supplemented with data from structurally related indole derivatives.

Chemical and Physical Properties

| Property | This compound | 4-Bromo-1H-indole-7-carboxylic acid |

| Molecular Formula | C₉H₇BrN₂O | C₉H₆BrNO₂[1] |

| Molecular Weight | 239.07 g/mol [2] | 240.06 g/mol [1] |

| CAS Number | 1211596-82-5[3] | 1211594-25-0[1] |

| IUPAC Name | This compound | 4-bromo-1H-indole-7-carboxylic acid[1] |

| Physical Form | Solid (inferred) | Solid |

| Purity | Typically >97% (as supplied by vendors) | Typically >97% (as supplied by vendors)[1] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | Room temperature, in a dark place under an inert atmosphere |

Safety and Hazard Information

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The hazard information is therefore extrapolated from the SDS of the precursor, 4-Bromo-1H-indole-7-carboxylic acid, and other related bromoindole compounds.

Hazard Identification:

Based on the GHS classification for 4-Bromo-1H-indole-7-carboxylic acid, the following hazards are anticipated for the carboxamide derivative:

-

GHS Pictograms: GHS07 (Harmful)

-

Signal Word: Warning

-

Hazard Statements:

Precautionary Measures:

| Category | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6] P264: Wash skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P312: Call a POISON CENTER or doctor if you feel unwell.[6] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6] Store in a cool, dry place away from incompatible materials and direct sunlight.[7] For long-term storage, consider refrigeration at or below -20°C.[7] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[6] |

Experimental Protocols

A specific, validated protocol for the synthesis of this compound is not detailed in the available literature. However, a general and robust method involves the amidation of the corresponding carboxylic acid.

General Protocol for the Synthesis of this compound from 4-Bromo-1H-indole-7-carboxylic acid:

This protocol is based on standard peptide coupling reactions.[8]

Materials:

-

4-Bromo-1H-indole-7-carboxylic acid

-

Coupling agent (e.g., DCC, HATU, or EDC)

-

Amine source (e.g., ammonium chloride)

-

Base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve 4-Bromo-1H-indole-7-carboxylic acid in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent to the solution and stir for the recommended activation time (this will vary depending on the agent used).

-

In a separate flask, prepare a solution of the amine source and the base in the anhydrous solvent.

-

Slowly add the amine solution to the activated carboxylic acid solution.

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, studies on structurally similar indole-3-carboxamide analogs have shown potential as anti-cancer agents.[9] These compounds have exhibited cytotoxicity in triple-negative breast cancer (TNBC) cell lines.[9]

A key mechanism of action identified for these analogs is the inhibition of the phosphorylation of Akt (also known as Protein Kinase B), a critical node in cell survival and proliferation pathways.[9]

Handling and Storage Workflow

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel. Indole derivatives can be sensitive to light, temperature, and oxidation.[10]

References

- 1. 4-Bromo-1H-indole-7-carboxylic acid 97% | CAS: 1211594-25-0 | AChemBlock [achemblock.com]

- 2. Novachemistry-product-info [novachemistry.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 8. jocpr.com [jocpr.com]

- 9. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 4-Bromo-1H-indole-7-carboxamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Bromo-1H-indole-7-carboxamide as a key intermediate in organic synthesis, particularly in the development of kinase inhibitors.

Introduction